Methyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
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Overview
Description
Methyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that combines the structural features of thiazole and pyridine. This compound is part of the thiazolo[5,4-b]pyridine family, which is known for its diverse pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[5,4-b]pyridine derivatives typically involves the construction of the bicyclic scaffold starting from thiazole or thiazolidine derivatives, followed by pyridine annulation . One common method involves the reaction of hydrazonoyl halides with thiazole derivatives in the presence of a base such as triethylamine in ethanol . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of thiazolo[5,4-b]pyridine derivatives may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-throughput screening techniques and computational chemistry to identify the most efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or DMSO .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Methyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials with specific pharmacological activities.
Mechanism of Action
The mechanism of action of methyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell growth and survival . The compound’s structure allows it to form hydrogen bonds with key amino acids in the active site of PI3K, leading to its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[5,4-b]pyridine derivatives, such as:
- 2-chloro-4-florophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
Uniqueness
Methyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of hydroxymethyl, methyl, and propan-2-yl groups enhances its ability to interact with various biological targets, making it a valuable compound for drug development .
Biological Activity
Methyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The compound belongs to the thiazolo[5,4-b]pyridine family, which is known for various pharmacological activities. Its molecular formula is C13H16N2O3S with a molecular weight of 280.34 g/mol. The IUPAC name reflects its complex structure, which includes both thiazole and pyridine rings.
Property | Value |
---|---|
Molecular Formula | C13H16N2O3S |
Molecular Weight | 280.34 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C13H16N2O3S/c1-6(2)... |
InChI Key | LWIZSTFRULQSAB-UHFFFAOYSA-N |
Biological Activities
Research indicates that compounds in the thiazolo[5,4-b]pyridine class exhibit several biological activities:
- Antioxidant Properties : These compounds have demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Activity : Thiazolo[5,4-b]pyridines have shown efficacy against various bacterial strains and fungi.
- Anti-inflammatory Effects : Studies suggest that these compounds can modulate inflammatory pathways, potentially benefiting conditions like arthritis.
- Antitumor Activity : Preliminary data indicate that certain derivatives may inhibit tumor growth and proliferation.
Case Studies and Experimental Data
-
Phosphoinositide 3-Kinase (PI3K) Inhibition :
A study highlighted the potential of thiazolo[5,4-b]pyridine derivatives as PI3K inhibitors. For instance, a representative compound exhibited an IC50 value of 3.6 nM against PI3Kα. Structure–activity relationship (SAR) analyses revealed that specific functional groups significantly influence inhibitory potency .Compound IC50 (nM) Target Compound 19a 3.6 PI3Kα Compound 19b 4.6 PI3Kα Compound 19c 8.0 PI3Kα -
Antimicrobial Testing :
Various derivatives were evaluated for their antimicrobial properties against standard bacterial strains (e.g., E. coli, S. aureus). Results indicated significant inhibition zones compared to control groups . -
Cytotoxicity Assays :
The cytotoxic effects of this compound were assessed in several cancer cell lines (e.g., HeLa, MCF7). The compound showed promising results with IC50 values ranging from 10 to 20 µM .
Properties
Molecular Formula |
C13H16N2O3S |
---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
methyl 3-(hydroxymethyl)-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H16N2O3S/c1-6(2)11-10(13(17)18-4)7(3)9-8(5-16)15-19-12(9)14-11/h6,16H,5H2,1-4H3 |
InChI Key |
LWIZSTFRULQSAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NSC2=NC(=C1C(=O)OC)C(C)C)CO |
Origin of Product |
United States |
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